



Irpagratinib In Vitro Assay Protocols: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	Irpagratinib	
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Shanghai, China – November 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, **Irpagratinib** (ABSK011) has emerged as a promising and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the study of **Irpagratinib** and its therapeutic potential, particularly in the context of hepatocellular carcinoma (HCC).[2][3][4]

Introduction to Irpagratinib

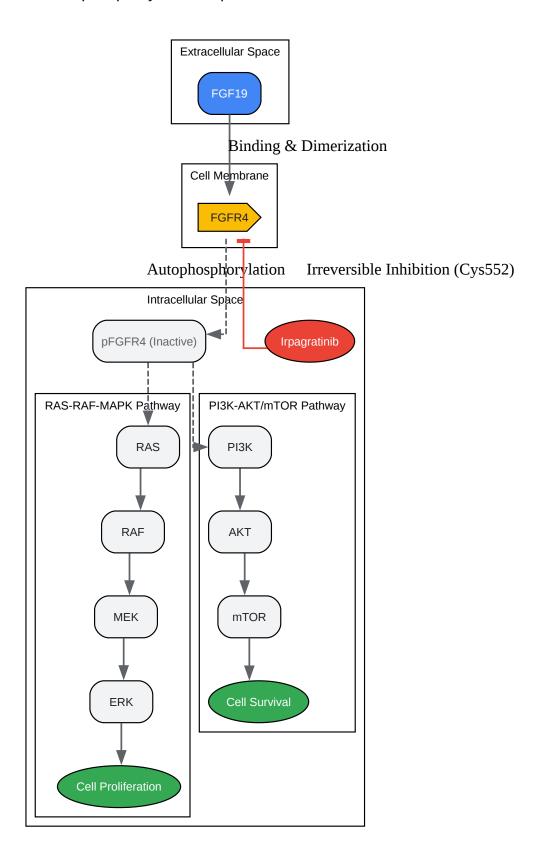
Irpagratinib is an orally active, irreversible small molecule inhibitor of FGFR4.[5] It functions by covalently binding to the cysteine 552 residue within the active site of FGFR4, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[5] The FGF19-FGFR4 signaling axis is a key driver in a subset of HCCs, making **Irpagratinib** a targeted therapeutic agent for patients with tumors exhibiting FGF19 overexpression.[2][3][4] Preclinical and clinical studies have demonstrated its potent anti-tumor activity.[6][7][8][9]

Mechanism of Action and Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In FGF19-overexpressing HCC, this pathway is aberrantly



activated, driving tumor growth. **Irpagratinib** effectively abrogates this signaling by preventing the initial FGFR4 autophosphorylation step.





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FGFR4 Signaling Pathway and Inhibition by Irpagratinib.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **Irpagratinib**.

Parameter	Value	Cell Line(s)	Reference
IC50 (FGFR4 Kinase Activity)	<10 nM	N/A (Biochemical Assay)	[5]

Note: Specific IC50 values for **Irpagratinib** in various HCC cell lines are not yet publicly available in the reviewed literature. Researchers are encouraged to determine these values empirically in their cell models of interest.

Experimental Protocols

Detailed protocols for the in vitro characterization of **Irpagratinib** are provided below.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:



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Workflow for the FGFR4 Kinase Inhibition Assay.

Materials:

Recombinant human FGFR4 enzyme



- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Irpagratinib
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well plates

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of **Irpagratinib** in DMSO, followed by a further dilution in the assay buffer.
- Kinase Reaction:
 - To each well of a 96-well plate, add 5 μL of the diluted Irpagratinib solution.
 - Add 10 μL of a solution containing the FGFR4 enzyme and substrate in assay buffer.
 - o Initiate the reaction by adding 10 μL of ATP solution. The final concentrations should be optimized, but typical starting points are 25 ng/μL FGFR4, 0.2 μg/μL substrate, and 50 μM ATP.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 25 μL of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 50 μL of Kinase Detection Reagent to each well.



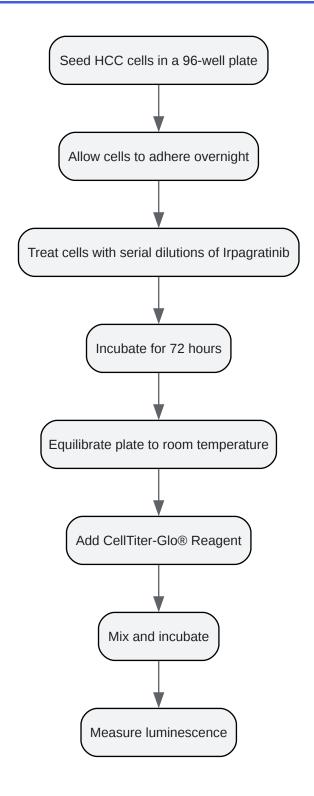
- Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each Irpagratinib concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Format)

This assay determines the effect of **Irpagratinib** on the viability of HCC cells by measuring the intracellular ATP levels.

Workflow Diagram:





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Workflow for the Cell Viability Assay.

Materials:



- HCC cell line with FGF19 overexpression (e.g., Hep3B, Huh7)
- Complete cell culture medium
- Irpagratinib
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, clear-bottom 96-well plates

Procedure:

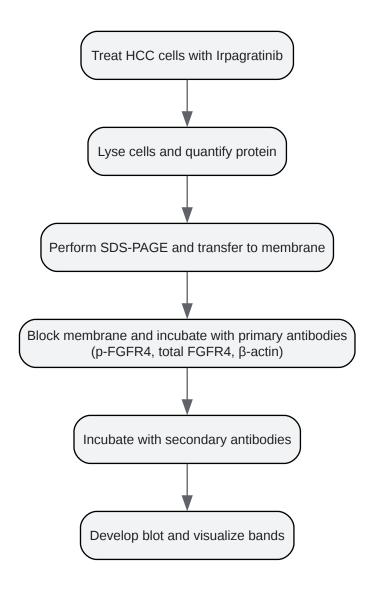
- Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of Irpagratinib in complete medium and add them to the respective wells. Include a DMSO vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C.
- ATP Detection:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well.
- Data Analysis: Calculate the percent viability for each **Irpagratinib** concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.



Western Blotting for FGFR4 Phosphorylation

This protocol allows for the direct visualization of **Irpagratinib**'s inhibitory effect on FGFR4 autophosphorylation in a cellular context.

Workflow Diagram:



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Workflow for Western Blot Analysis.

Materials:

• HCC cell line with FGF19 overexpression



Irpagratinib

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-β-actin
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate

Procedure:

- Cell Treatment: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the
 cells with varying concentrations of Irpagratinib for 2-4 hours.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration using a BCA assay.
- Electrophoresis and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the ECL substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total FGFR4 and/or β-actin signal to determine the extent of inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of **Irpagratinib**. By employing these assays, researchers can effectively characterize the biochemical and cellular activity of this potent FGFR4 inhibitor, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Consistent and rigorous application of these methods will be crucial in advancing the development of **Irpagratinib** and other targeted therapies for HCC.



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